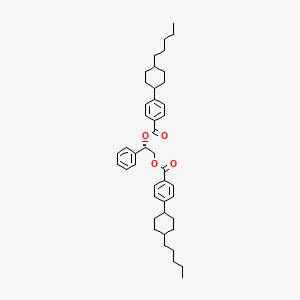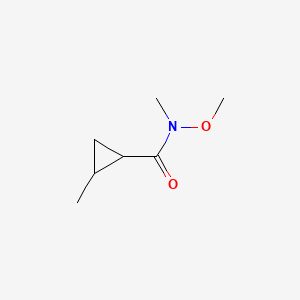
N-methoxy-N,2-dimethylcyclopropane-1-carboxamide
概述
描述
N-methoxy-N,2-dimethylcyclopropane-1-carboxamide is an organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This compound is characterized by a cyclopropane ring attached to a carboxamide group, with additional methoxy and dimethyl substitutions. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N,2-dimethylcyclopropane-1-carboxamide typically involves the reaction of cyclopropanecarboxylic acid with appropriate reagents to introduce the methoxy and dimethyl groups. One common method involves the use of 1-methylcyclopropanecarboxaldehyde as a starting material . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-methoxy-N,2-dimethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
N-methoxy-N,2-dimethylcyclopropane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-methoxy-N,2-dimethylcyclopropane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The methoxy and dimethyl groups play a crucial role in modulating its binding affinity and specificity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
Cyclopropanecarboxamide, N-methoxy-N,1-dimethyl-(9CI): This compound has a similar structure but with a different substitution pattern on the cyclopropane ring.
Cyclopropanecarboxamide, N-methoxy-N,3-dimethyl-(9CI): Another similar compound with variations in the position of the dimethyl groups.
Uniqueness
N-methoxy-N,2-dimethylcyclopropane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for applications where precise molecular interactions are required.
属性
CAS 编号 |
192644-20-5 |
|---|---|
分子式 |
C7H13NO2 |
分子量 |
143.186 |
IUPAC 名称 |
N-methoxy-N,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H13NO2/c1-5-4-6(5)7(9)8(2)10-3/h5-6H,4H2,1-3H3 |
InChI 键 |
LNBSKUKOUFBCTO-UHFFFAOYSA-N |
SMILES |
CC1CC1C(=O)N(C)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxamide](/img/structure/B575782.png)
![Benzoic acid,4-[(2-chlorophenyl)hydroxyphenylmethyl]-](/img/structure/B575784.png)
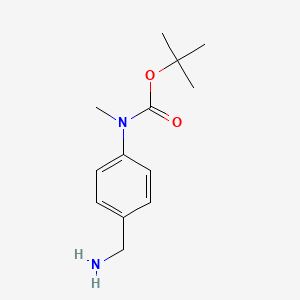
![(3S,7R,8R,9R,10S,13S,14S)-3,7,9-trihydroxy-10,13-dimethyl-2,3,4,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B575786.png)
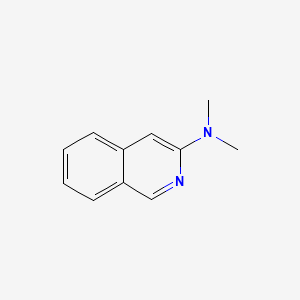
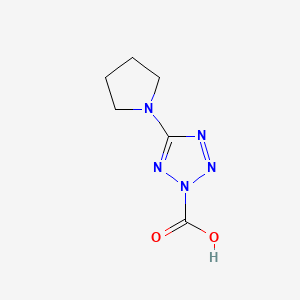
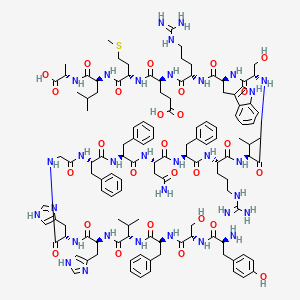
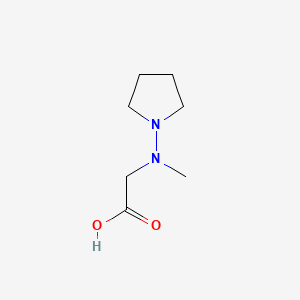
![2-[[2-chloro-4-[3-chloro-4-[[1-(2-methoxy-5-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-methoxy-5-methylphenyl)-3-oxobutanamide](/img/structure/B575801.png)
